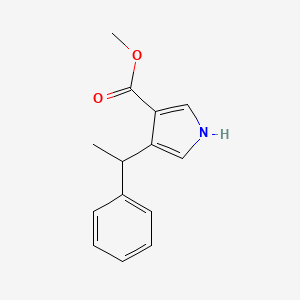

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl ester group and a phenylethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 1-phenylethylamine with ethyl acetoacetate under acidic conditions to form the pyrrole ring. The resulting intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyrrole compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism by which Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The phenylethyl group can interact with aromatic receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and influence the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-(1-methyl-1-phenylethyl)-1H-pyrrole-3-carboxylate

- Ethyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate

- Methyl 4-(1-phenylethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is unique due to the specific positioning of the phenylethyl group and the ester functionality, which confer distinct chemical and biological properties

Biologische Aktivität

Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors through methods such as the Knorr reaction or Vilsmeier–Haack formylation. The resulting pyrrole derivatives can be further modified to enhance their biological activity. For instance, the introduction of various substituents, such as methoxy groups, has been shown to improve antimicrobial properties .

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study reported that derivatives synthesized from pyrrole structures demonstrated effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was measured in millimeters, indicating their potency compared to standard antibiotics like tetracycline .

| Compound | Zone of Inhibition (mm) | Target Pathogen |

|---|---|---|

| 8a | 15 | Staphylococcus aureus |

| 8b | 12 | Escherichia coli |

| 8c | 18 | Bacillus cereus |

| 8d | 14 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans. The effectiveness was evaluated using similar methodologies, with results indicating substantial antifungal potential .

| Compound | Zone of Inhibition (mm) | Target Fungus |

|---|---|---|

| 8e | 20 | Candida albicans |

| 8f | 17 | Aspergillus niger |

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in microbial growth and survival. Research suggests that pyrrole-based compounds can disrupt cell membrane integrity and inhibit essential metabolic pathways in bacteria and fungi. The presence of the pyrrole ring is crucial for these interactions, as it facilitates binding to biological targets .

Case Study: Antimicrobial Screening

In a comprehensive study published in the Asian Journal of Pharmaceutical and Clinical Research, a series of methyl pyrrole derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications on the pyrrole ring significantly influenced the compounds' efficacy against various pathogens. Notably, compounds with additional aromatic substituents exhibited enhanced antibacterial properties .

Case Study: Structure-Activity Relationship

A detailed structure-activity relationship (SAR) analysis was conducted to understand how different substituents on the pyrrole ring affect biological activity. The study found that electron-donating groups increased antimicrobial potency, while bulky substituents tended to reduce activity due to steric hindrance .

Eigenschaften

IUPAC Name |

methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(11-6-4-3-5-7-11)12-8-15-9-13(12)14(16)17-2/h3-10,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJFLMISHGBYCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CNC=C2C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724395 |

Source

|

| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-50-3 |

Source

|

| Record name | Methyl 4-(1-phenylethyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.